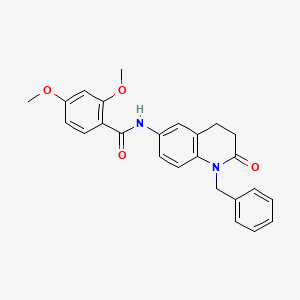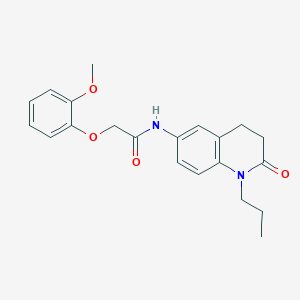
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide, also known as BTDMB, is a small molecule compound with a wide range of applications in scientific research. BTDMB is an effective inhibitor of cyclic nucleotide phosphodiesterases (PDEs) and has been used to study the effects of PDE inhibition on various biochemical and physiological processes. BTDMB has been used in a variety of laboratory experiments, including those involving cell culture, animal models, and even human clinical trials.
科学研究应用
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide has been used in a variety of scientific research applications. It has been used to study the effects of PDE inhibition on various biochemical and physiological processes. This compound has been used to study the effects of PDE inhibition on cAMP and cGMP levels, as well as other related processes. Additionally, this compound has been used in cell culture experiments to study the effects of PDE inhibition on cell proliferation and differentiation. This compound has also been used in animal models to study the effects of PDE inhibition on physiological processes, and it has even been used in human clinical trials.
作用机制
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide is an effective inhibitor of cyclic nucleotide phosphodiesterases (PDEs). PDEs are enzymes that catalyze the hydrolysis of cyclic nucleotides, such as cAMP and cGMP. This compound binds to the active site of PDEs, thereby inhibiting their activity. This inhibition of PDE activity leads to an increase in the intracellular levels of cAMP and cGMP, which can have a variety of effects on biochemical and physiological processes.
Biochemical and Physiological Effects
The inhibition of PDE activity by this compound can have a variety of effects on biochemical and physiological processes. For example, the increased levels of cAMP and cGMP can lead to an increase in the activity of protein kinase A and protein kinase G, respectively. This can lead to an increase in the activity of downstream targets, such as ion channels, enzymes, and transcription factors. Additionally, the increased levels of cAMP and cGMP can lead to an increase in the activity of adenylyl cyclase and guanylyl cyclase, respectively. This can lead to an increase in the production of cAMP and cGMP, respectively.
实验室实验的优点和局限性
The use of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide in laboratory experiments has several advantages. This compound is a small molecule compound, so it can be easily synthesized and purified. Additionally, this compound is an effective inhibitor of PDEs, so it can be used to study the effects of PDE inhibition on various biochemical and physiological processes. However, there are also some limitations to the use of this compound in laboratory experiments. This compound is an inhibitor of PDEs, so it may not be suitable for studying the effects of other processes, such as receptor activation or enzyme activation.
未来方向
There are several potential future directions for the use of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide in scientific research. This compound could be used to study the effects of PDE inhibition on diseases such as cancer, diabetes, and neurological disorders. Additionally, this compound could be used to study the effects of PDE inhibition on metabolic processes, such as lipid metabolism and glucose metabolism. Finally, this compound could be used to study the effects of PDE inhibition on drug metabolism and drug delivery.
合成方法
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide can be synthesized from a variety of starting materials, including benzyl chloroformate and 2,4-dimethoxybenzamide. The synthesis involves a series of reactions, including an alkylation reaction, a Friedel-Crafts acylation reaction, and a cyclization reaction. The final product is then purified by recrystallization. The synthesis of this compound has been well-documented in the literature and is relatively straightforward.
属性
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4/c1-30-20-10-11-21(23(15-20)31-2)25(29)26-19-9-12-22-18(14-19)8-13-24(28)27(22)16-17-6-4-3-5-7-17/h3-7,9-12,14-15H,8,13,16H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJHWFPQBUWLUKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-cyclopentyl-N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}propanamide](/img/structure/B6493704.png)
![N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}adamantane-1-carboxamide](/img/structure/B6493707.png)
![N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-4-(propan-2-yloxy)benzamide](/img/structure/B6493709.png)
![N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-2,4-dimethoxybenzamide](/img/structure/B6493713.png)
![N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B6493719.png)
![N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-2,2-diphenylacetamide](/img/structure/B6493727.png)
![N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-2-(methylsulfanyl)benzamide](/img/structure/B6493729.png)

![3-{3-[(piperidin-3-yl)methyl]-1,2,4-oxadiazol-5-yl}pyridine](/img/structure/B6493742.png)

![5-bromo-N-[(oxan-3-yl)methyl]pyrimidin-2-amine](/img/structure/B6493752.png)


![4-methoxy-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6493790.png)